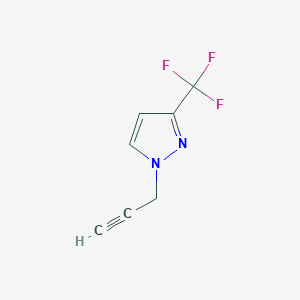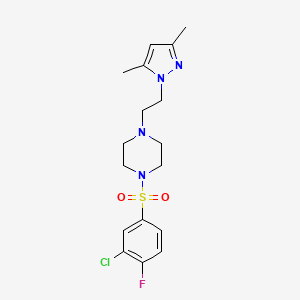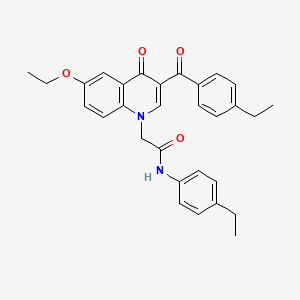![molecular formula C25H20N4O2 B2698651 6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380190-83-8](/img/structure/B2698651.png)
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
BenchChem offers high-quality 6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tubulin Polymerization and Anticancer Activity
A study focused on the synthesis of triazoloquinazolinone-based compounds, including derivatives similar to the mentioned chemical, as tubulin polymerization inhibitors and vascular disrupting agents. These compounds were evaluated for their potential in inhibiting tubulin assembly and their anticancer activity across a large panel of cancer cell lines. Specifically, certain derivatives demonstrated potent anticancer activity and elicited significant changes in cell shape, migration, and tube formation in endothelial cells, indicating vasculature damaging activity (Driowya et al., 2016).
H1-Antihistaminic Activity
Another area of research has involved the development of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, compounds structurally related to the discussed chemical, as new classes of H1-antihistaminic agents. These compounds were synthesized and evaluated for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. Among these, specific compounds were identified as potent H1-antihistaminic agents with minimal sedative effects, suggesting their potential for further development as antihistamines (Alagarsamy et al., 2009).
Antimicrobial Activity
Research into novel polynuclear pyrido and triazoloquinazoline derivatives, which include the core structure of the discussed compound, has shown promising antimicrobial activity. These compounds were synthesized and their structures confirmed via spectral data and elemental analysis. Their antimicrobial activity was evaluated against various microorganisms, demonstrating the potential of these compounds as antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Anticancer Activity
A study on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are related to the chemical compound , explored their structural requirements for anticancer activity. This research led to the development of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives. These compounds were evaluated against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity, indicating their potential as anticancer agents (Reddy et al., 2015).
特性
IUPAC Name |
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-3-17-11-13-18(14-12-17)16-28-22-10-5-4-9-21(22)24-26-23(27-29(24)25(28)30)19-7-6-8-20(15-19)31-2/h3-15H,1,16H2,2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFXRUQIXMVUHC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=[NH+]2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N4O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)



![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)





![[2-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B2698590.png)
